Cyclopropylmagnesium bromide (0.5 M in THF) solves critical challenges in cyclopropylation: erratic reactivity, cryogenic handling, and side-reaction impurities.
Batch-to-batch active titer and 2-8°C storage stability ensure supply chain reliability.
Cyclopropylmagnesium bromide (CAS 23719-80-4) is a foundational organometallic reagent procured primarily for the introduction of cyclopropyl functional groups into active pharmaceutical ingredients (APIs) and specialty chemicals. Supplied commercially as a standardized solution (typically 0.5 M in tetrahydrofuran), this Grignard reagent provides a critical balance of nucleophilic reactivity and process stability. In commercial material selection, buyers prioritize this specific bromide form over alternative cyclopropylating agents due to its reliable batch-to-batch active titer, predictable Schlenk equilibrium in standard ethereal solvents, and broad compatibility with both direct electrophilic additions and transition-metal-catalyzed cross-couplings[1].
Substituting cyclopropylmagnesium bromide with generic alternatives frequently introduces severe process bottlenecks and yield penalties. Attempting to substitute with cyclopropylmagnesium chloride requires overcoming the sluggish reactivity of the cyclopropyl chloride precursor, which often necessitates highly activated magnesium and increases the risk of Wurtz-coupling dimeric impurities [1]. Conversely, substituting with cyclopropyllithium shifts the process into strict cryogenic requirements (e.g., -78 °C) due to its high pyrophoricity and tendency to cleave ether solvents, drastically inflating manufacturing costs [1]. Furthermore, substituting with other secondary alkyl Grignards in transition-metal couplings frequently triggers unwanted beta-hydride elimination, leading to substrate reduction rather than the desired C-C bond formation [2]. Finally, failing to use the bromide variant in Pd-catalyzed arylations can necessitate the costly procurement and isolation of sensitive organozinc precursors [3].
The synthesis and procurement of cyclopropylmagnesium bromide is highly favored over its chloride counterpart due to the activation energy required for the precursor. Cyclopropyl bromide initiates readily with standard magnesium turnings to form the Grignard reagent. In contrast, cyclopropyl chloride is notoriously sluggish, often requiring highly activated Rieke magnesium or aggressive chemical promoters, which increases the likelihood of Wurtz-type homocoupling side reactions and reduces the active titer [1].
| Evidence Dimension | Grignard initiation requirements and purity |
| Target Compound Data | Initiates with standard Mg turnings; low dimeric impurities |
| Comparator Or Baseline | Cyclopropylmagnesium chloride (requires highly activated Mg; higher Wurtz coupling) |
| Quantified Difference | Significantly lower activation energy and higher active titer consistency for the bromide |
| Conditions | Standard industrial Grignard formation in THF |
Procuring the bromide variant ensures a cleaner reagent profile, reducing batch-to-batch variability and purification costs in scale-up.
In transition-metal catalysis, cyclopropylmagnesium bromide exhibits unique chemoselectivity compared to other secondary alkyl Grignard reagents. When reacted with allylic alcohols under Ni(dppe)Cl2 catalysis, cyclopropylmagnesium bromide successfully yields the C-C cross-coupled product. Conversely, other secondary alkyl Grignards (such as isopropylmagnesium bromide) undergo rapid beta-hydride elimination under identical conditions, leading exclusively to the reduction of the allylic alcohol rather than cross-coupling[1].
| Evidence Dimension | Reaction pathway selectivity |
| Target Compound Data | Yields C-C cross-coupling product |
| Comparator Or Baseline | Other secondary alkyl Grignards (yield 100% reduction product) |
| Quantified Difference | Absolute shift from reductive degradation to productive C-C coupling |
| Conditions | Ni(dppe)Cl2 catalyzed reaction with allylic alcohols |
Allows buyers to successfully cyclopropylate complex allylic intermediates where standard secondary alkyl Grignards would destroy the substrate via reduction.
For industrial scale-up, the thermal stability of the cyclopropylating agent is a critical procurement factor. Cyclopropylmagnesium bromide, typically supplied as a 0.5 M solution in THF, is stable and can be safely handled at 2–8 °C or even room temperature. In stark contrast, cyclopropyllithium is highly pyrophoric and requires strict cryogenic conditions (e.g., -78 °C) to prevent rapid decomposition and solvent cleavage, making it commercially prohibitive for many standard reactor setups [1].
| Evidence Dimension | Required handling temperature |
| Target Compound Data | Stable at 2–8 °C to 25 °C |
| Comparator Or Baseline | Cyclopropyllithium (requires -78 °C) |
| Quantified Difference | Eliminates ~80-100 °C of active cooling requirements |
| Conditions | Storage and reaction in THF solvent |
Eliminates the need for specialized cryogenic reactors, dramatically reducing energy costs and safety hazards during industrial-scale synthesis.
Cyclopropylmagnesium bromide offers a streamlined route for the arylation of complex molecules without the need to procure or isolate sensitive organozinc reagents. When used in Palladium-catalyzed cross-couplings with aryl bromides, the addition of substoichiometric zinc bromide (ZnBr2) facilitates rapid transmetalation, yielding cyclopropyl arenes in >80% yields. This one-pot synergistic approach matches or exceeds the performance of isolated cyclopropylzinc species while significantly simplifying the supply chain[1].
| Evidence Dimension | Cross-coupling yield and process steps |
| Target Compound Data | >80% yield in a single-pot reaction with ZnBr2 additive |
| Comparator Or Baseline | Isolated cyclopropylzinc reagents (multi-step, moisture sensitive) |
| Quantified Difference | Equivalent >80% yields but eliminates 1 isolation step and precursor procurement |
| Conditions | Pd-catalyzed cross-coupling with aryl bromides |
Streamlines the procurement supply chain by allowing direct use of the Grignard reagent, eliminating the need to purchase or isolate sensitive organozinc precursors.
Leveraging its thermal stability at 2–8 °C and predictable active titer, cyclopropylmagnesium bromide is the procurement standard for large-scale pharmaceutical manufacturing, completely bypassing the prohibitive cryogenic infrastructure required for cyclopropyllithium handling [1].
This compound is selected for synthesizing functionalized cyclopropyl intermediates from allylic alcohols via nickel catalysis. It uniquely avoids the beta-hydride elimination and reductive side-reactions that destroy substrates when generic secondary alkyl Grignards are used [2].
For the rapid synthesis of cyclopropyl arenes, procuring this specific Grignard reagent allows for highly efficient Negishi-like cross-couplings. By simply adding substoichiometric zinc bromide to the process, buyers can achieve >80% coupling yields without the expense or instability of sourcing isolated cyclopropylzinc reagents[3].
Flammable;Corrosive